

The Definitive Spectroscopic Guide to 4-Chlorophenethylamine: A Comprehensive Technical Resource

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Compound of Interest

Compound Name: 4-Chlorophenethylamine

Cat. No.: B057563

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This guide provides an in-depth technical exploration of the spectral characterization of **4-Chlorophenethylamine** (4-CPEA), a substituted phenethylamine derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. As a crucial analogue in structure-activity relationship (SAR) studies, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of data, offering expert insights into the rationale behind analytical choices and the interpretation of spectral features, ensuring a robust and validated understanding of this compound.

Introduction to 4-Chlorophenethylamine and the Imperative of Spectral Analysis

4-Chlorophenethylamine (IUPAC name: 2-(4-chlorophenyl)ethan-1-amine) is a primary amine belonging to the phenethylamine class, characterized by a chlorine atom substituted at the para-position of the phenyl ring.^{[1][2]} This substitution significantly influences its electronic properties and metabolic fate compared to its parent compound, phenethylamine. Accurate and comprehensive spectral characterization is the cornerstone of its scientific investigation, providing irrefutable evidence of its chemical identity and purity. This guide delves into the core spectroscopic techniques essential for this characterization: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Caption: Molecular Structure of **4-Chlorophenethylamine**.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint

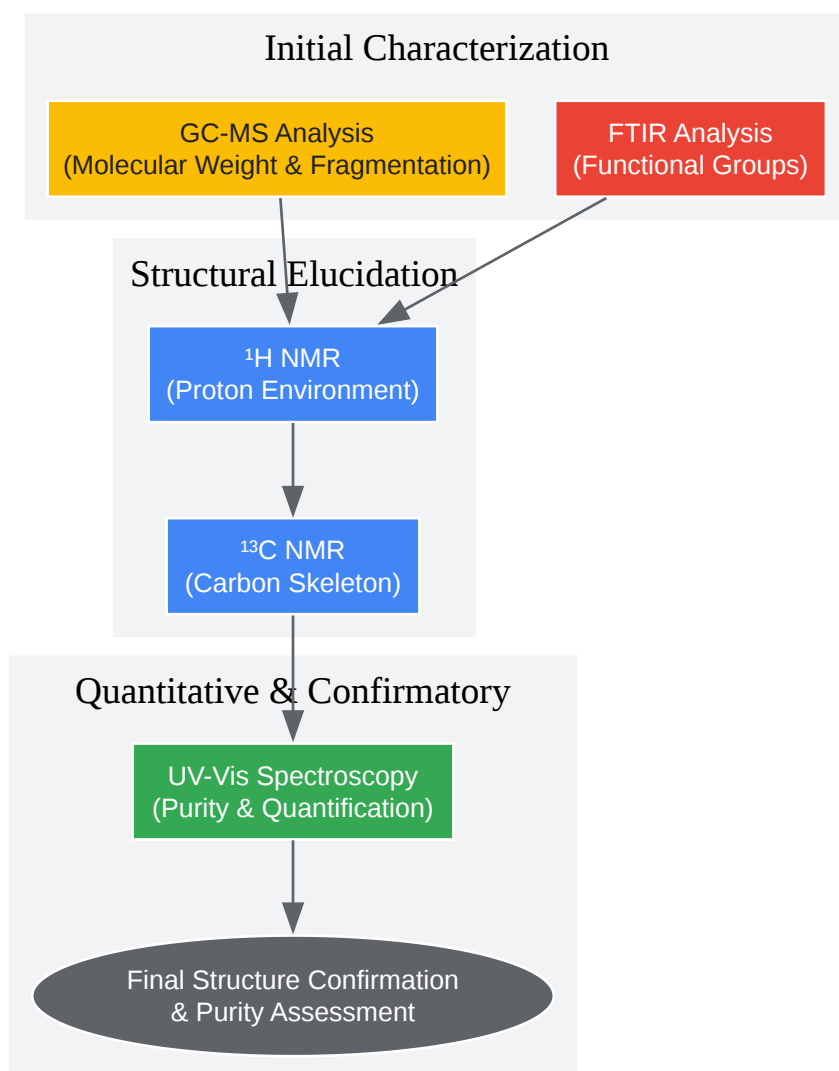
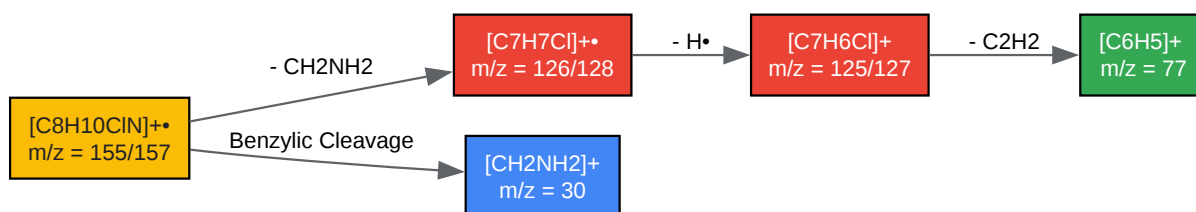
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For **4-Chlorophenethylamine**, with a molecular formula of $C_8H_{10}ClN$, the nominal molecular weight is 155.62 g/mol .[\[1\]](#)

Table 1: Key Mass Spectrometric Data for **4-Chlorophenethylamine**

Parameter	Value	Source
Molecular Formula	$C_8H_{10}ClN$	[1]
Molecular Weight	155.62 g/mol	[1]
Monoisotopic Mass	155.0502 Da	[1]
Major Fragments (m/z)	139, 125, 103, 91, 77	[3] [4]

Fragmentation Pathway Analysis

The fragmentation of **4-Chlorophenethylamine** under electron ionization (EI) is predictable and informative. The primary cleavage event is the benzylic cleavage, which is the scission of the $C\alpha-C\beta$ bond, leading to the formation of a stable tropylium-like ion. The presence of the chlorine atom influences the isotopic pattern of chlorine-containing fragments.



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Sources

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